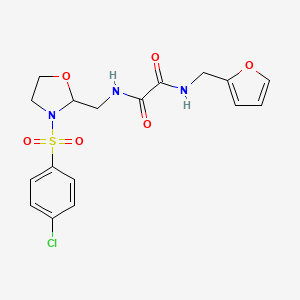

![molecular formula C21H19N5OS B2772262 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide CAS No. 1207014-52-5](/img/structure/B2772262.png)

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “1-cyclopentyl-5- (4-fluorophenyl)-1H,4H-pyrazolo [3,4-d]imidazole” has a molecular formula of C15H15FN4 and a molecular weight of 270.311 .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “cyclopentyl (4-fluorophenyl)methanamine hydrochloride” is a solid at room temperature .科学的研究の応用

Synthesis and Characterization

- The compound has been identified and synthesized, with extensive analytical characterization including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. This process aids in the correct identification of such research chemicals and their potential regioisomers, which is crucial for further scientific exploration (McLaughlin et al., 2016).

Antibacterial Applications

- Novel derivatives have been synthesized and tested for antibacterial activity. Several of these compounds have demonstrated moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Cytotoxic and Antioxidant Activities

- New heterocyclic moieties synthesized from this compound have been screened for cytotoxic and antioxidant activities, with certain derivatives showing promising results as potential therapeutic agents (Journals Iosr et al., 2015).

Structural Elucidation in Drug Design

- Detailed structural elucidation of derivatives of this compound, using nuclear magnetic resonance (NMR) and mass spectrometric techniques, has been described. This is essential for the development of new drugs, especially in the field of designer drugs (Girreser et al., 2016).

Role in Inhibiting Protein Kinases

- The compound's derivatives have been studied as potential inhibitors of protein kinases like p38alpha MAP kinase. These studies are significant for understanding the role of heteroatoms in drug design and development (Abu Thaher et al., 2009).

Antiprotozoal Applications

- Derivatives of this compound have been synthesized and tested for antiprotozoal activity. They showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential in antiprotozoal therapy (Ismail et al., 2004).

Anti-Viral and Anti-Cancer Activities

- The synthesis of imidazole nucleosides derived from this compound has been reported, with tests conducted for their anti-viral and anti-cancer activities, indicating potential therapeutic applications in these areas (Guglielmi et al., 1999).

作用機序

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and have been used in the development of a variety of drugs . Therefore, the future directions for research on imidazole-containing compounds could include the development of new drugs with improved efficacy and safety profiles.

特性

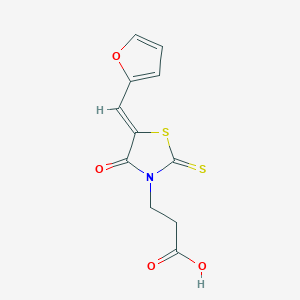

IUPAC Name |

1-(4-methylphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-15-6-8-17(9-7-15)26-20(16-4-2-11-22-14-16)19(24-25-26)21(27)23-12-10-18-5-3-13-28-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHKJJZKIAVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)

![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)